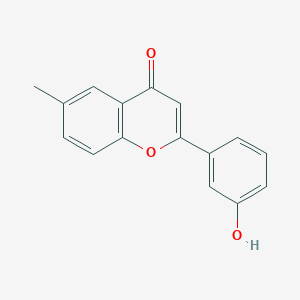

![molecular formula C10H11N3 B3425809 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole CAS No. 4744-53-0](/img/structure/B3425809.png)

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole

Descripción general

Descripción

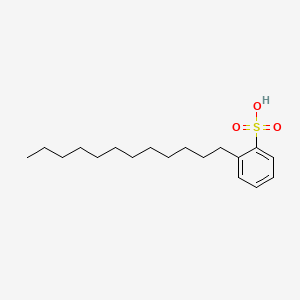

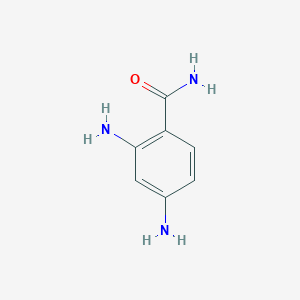

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic compound . It is a useful research compound. Its molecular formula is C10H11N3 .

Synthesis Analysis

Benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . The Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides gave the corresponding Ugi-adducts .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is characterized by various spectroscopic techniques like IR, NMR and HRMS . It has been found that molecules having benzimidazole motifs showed promising application in biological and clinical studies .Chemical Reactions Analysis

A series of new benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized via ‘click’ reaction . The synthesized hybrids were further examined in-vitro for their α -amylase and α -glucosidase inhibitory potential .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole has a molecular formula of C10H11N3 and a molecular weight of 173.218 g/mol . It has been characterized by various spectroscopic techniques like IR, NMR and HRMS .Aplicaciones Científicas De Investigación

Unique Substituted Derivatives for Organic Synthesis

A novel series of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides were synthesized using a one-pot reaction under Ugi conditions, showing moderate to excellent yields. This advancement illustrates the compound's utility in generating diverse and potentially bioactive molecules (Ghandi, Zarezadeh, & Taheri, 2010).

Anticancer Activities

Several studies have highlighted the anticancer potential of pyrazino[1,2-a]benzimidazole derivatives. Notably, specific derivatives have shown remarkable anticancer activity, especially against leukemia cell lines, emphasizing the compound's relevance in developing new anticancer agents (Demirayak, Yurttaş, 2014; Demirayak, Abu Mohsen, & Karaburun, 2002).

Pharmacological Applications

Novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were synthesized and evaluated for their anti-breast cancer properties. Certain derivatives exhibited potent cytotoxicity against triple-negative breast cancer cells, suggesting their potential as anti-breast cancer agents (Kim et al., 2017).

Mecanismo De Acción

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They have been tested against the Gram positive and Gram negative strains of bacteria .

Direcciones Futuras

Given the promising application of benzimidazole motifs in biological and clinical studies , future research could focus on exploring the potential uses of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole in various therapeutic areas. Further studies could also aim to optimize the synthesis process and improve the understanding of the compound’s mechanism of action.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPZQMGLKRVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C32)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249623 | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

CAS RN |

4744-53-0 | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination geometry of Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II)?

A1: Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) exhibits a distorted tetrahedral coordination geometry around the central Cobalt(II) ion. [, ] This geometry is defined by the coordination of two nitrogen atoms from two separate 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligands and two chloride anions. [, ]

Q2: How does the chlorine atom in the side chain of the 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligand influence the crystal structure?

A2: The chlorine atom participates in intermolecular C-H⋯Cl hydrogen bonding. [, ] This interaction links the neutral complex units, forming a one-dimensional right-handed helical chain that extends along the crystallographic 4₁ axis. [, ] These helical chains further connect to create a homochiral three-dimensional supramolecular network. [, ]

Q3: Are there any known structural disorders within the Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II) complex?

A3: Yes, one carbon atom within the 2-chloroethyl chain of the ligand exhibits positional disorder. [, ] This disorder is distributed across two possible positions with site-occupancy factors of 0.52 and 0.48, respectively. [, ]

Q4: Beyond the cobalt complex, what other synthetic pathways are available for 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazoles?

A4: Research indicates the successful synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazoles and a specific derivative, 3-carbethoxy-3-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. [, ] Additionally, unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides have been generated using a Ugi 3CC (Ugi three-component condensation) reaction involving a bifunctional starting material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

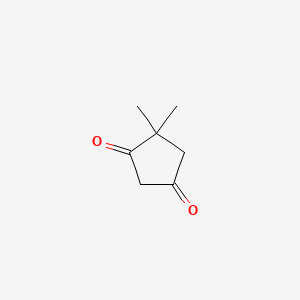

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)

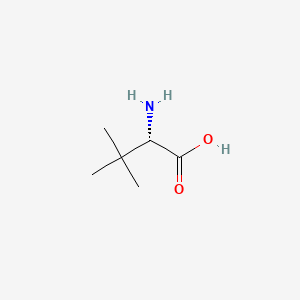

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)